

# An In-depth Technical Guide to Bisphenol P (CAS Number: 2167-51-3)

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## Compound of Interest

Compound Name: Bisphenol P

Cat. No.: B057184

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## Introduction

Bisphenol P (BPP), with the CAS number 2167-51-3, is a member of the bisphenol family of chemical compounds. Structurally, it is 4,4'-(1,4-Phenylenediisopropylidene)bisphenol. Like other bisphenols, BPP is used in the manufacturing of polymers, resins, and other materials. Due to structural similarities to the well-studied endocrine disruptor Bisphenol A (BPA), there is growing interest and concern regarding the biological activity and potential health effects of BPP. This technical guide provides a comprehensive overview of the available scientific information on Bisphenol P, focusing on its chemical properties, synthesis, analytical methods, biological effects, and associated experimental protocols.

## Chemical and Physical Properties

Bisphenol P is a white to off-white powder. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	2167-51-3	
Molecular Formula	C <sub>24</sub> H <sub>26</sub> O <sub>2</sub>	
Molecular Weight	346.46 g/mol	
IUPAC Name	4,4'-(1,4-Phenylenediisopropylidene)bisphenol	
Synonyms	BPP, 4,4'-[1,4-Phenylenebis(1-methylethylidene)]bisphenol	
Melting Point	193-195 °C	
Solubility	Soluble in methanol, ethanol, acetone, and other organic solvents. Poorly soluble in water.	
Appearance	White to off-white powder	

## Synthesis and Purification

The synthesis of bisphenols, including BPP, generally involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde. While a specific detailed protocol for BPP is not readily available in the provided search results, a general procedure can be adapted from the synthesis of other bisphenols, such as Bisphenol A.

### General Synthesis Protocol

A plausible synthesis route for Bisphenol P involves the reaction of phenol with 1,4-diacetylbenzene in the presence of a strong acid catalyst.

Experimental Protocol:

- **Reaction Setup:** To a reaction vessel equipped with a stirrer, condenser, and thermometer, add an excess of phenol.

- **Catalyst Addition:** Introduce a strong acid catalyst, such as hydrochloric acid or a sulfonated polystyrene resin.
- **Reactant Addition:** Slowly add 1,4-diacetylbenzene to the reaction mixture while maintaining a specific temperature (e.g., 50-70 °C).
- **Reaction Monitoring:** Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion, quench the reaction and separate the product from the reaction mixture. This may involve neutralization, extraction, and washing steps.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent or a mixture of solvents (e.g., toluene and water).

## Purification and Characterization

Purification of the synthesized Bisphenol P is crucial to remove unreacted starting materials and byproducts.

### Experimental Protocol: Recrystallization

- Dissolve the crude Bisphenol P in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or acetone).
- Gradually add a solvent in which Bisphenol P is poorly soluble (e.g., water) until turbidity is observed.
- Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.
- Collect the crystals by filtration and wash them with a cold solvent mixture.
- Dry the purified crystals under vacuum.

**Characterization:** The identity and purity of the synthesized Bisphenol P should be confirmed using analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess the purity.

## Analytical Methodology

Accurate and sensitive analytical methods are essential for the detection and quantification of Bisphenol P in various matrices, including biological and environmental samples. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly used technique for this purpose.

## Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Samples (e.g., Plasma, Urine)

- Sample Pre-treatment: Acidify the sample (e.g., with acetic acid) and centrifuge to remove particulates.
- SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
- Elution: Elute Bisphenol P from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

## UPLC-MS/MS Analysis

Instrumental Conditions (General):

- **Chromatographic Column:** A reverse-phase column (e.g., C18) is typically used.
- **Mobile Phase:** A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- **Ionization Source:** Electrospray ionization (ESI) in negative ion mode is common for bisphenols.
- **Mass Spectrometry:** Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Bisphenol P need to be determined.

## Biological Effects and Signaling Pathways

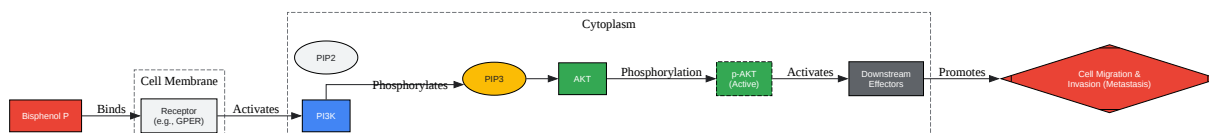
Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical. Its biological effects are primarily mediated through its interaction with nuclear receptors and subsequent modulation of signaling pathways.

### Endocrine Disruption

Studies have shown that BPP can exhibit estrogenic activity. While specific data on its binding affinity to estrogen receptors (ER $\alpha$  and ER $\beta$ ) are limited, it is presumed to act as an agonist or antagonist, thereby interfering with normal endocrine function.

### PI3K/AKT Signaling Pathway

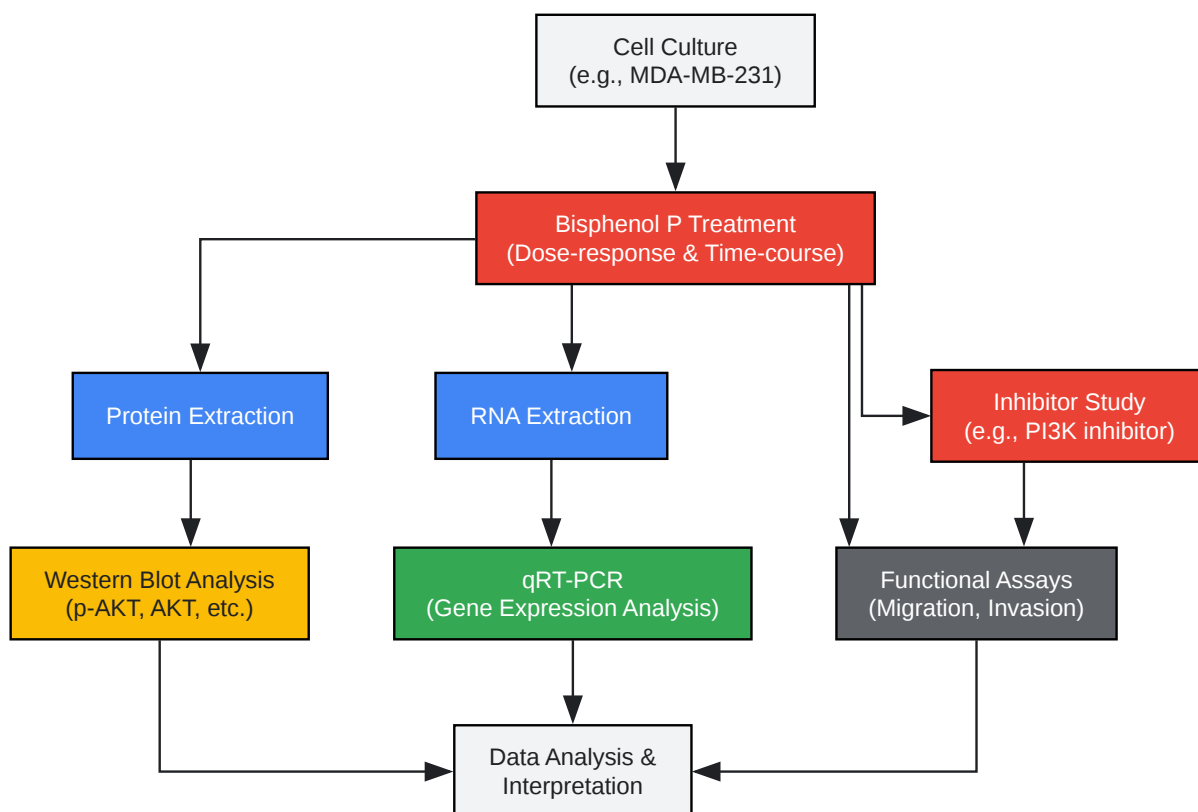
Recent research has implicated the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway in the biological effects of Bisphenol P. A study demonstrated that BPP promotes the metastasis of triple-negative breast cancer cells through the activation of this pathway.<sup>[1][2]</sup>



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BPP-induced activation of the PI3K/AKT signaling pathway.[1][2]

Experimental Workflow for Investigating Signaling Pathways:



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Workflow for studying BPP's effect on cell signaling.[\[1\]](#)[\[2\]](#)

## Quantitative Data

Specific quantitative data for Bisphenol P, such as EC<sub>50</sub> and IC<sub>50</sub> values, are not extensively available in the public domain. However, data for other bisphenols provide a comparative context for its potential potency.

Bisphenol	Assay	Endpoint	Value	Reference
BPA	Yeast Estrogen Screen (YES)	Estrogenic Activity (EC <sub>50</sub> )	~10 <sup>-5</sup> M	
BPAF	Estrogen Receptor $\alpha$ Binding	Relative Potency vs. E2	~10-fold > BPA	
BPS	Estrogen Receptor $\alpha$ Binding	Relative Potency vs. E2	Similar to or slightly less than BPA	
BPP	Triple-Negative Breast Cancer Cell Migration	Increased Migration	Effective at low concentrations	<a href="#">[1]</a> <a href="#">[2]</a>

## Metabolism and Toxicokinetics

Detailed in vivo metabolism and toxicokinetic studies specifically for Bisphenol P are limited. However, based on the metabolic pathways of other bisphenols, it is anticipated that BPP undergoes phase I and phase II metabolism.

- Phase I Metabolism: May involve hydroxylation of the aromatic rings, catalyzed by cytochrome P450 enzymes.
- Phase II Metabolism: The primary route of detoxification is expected to be glucuronidation and sulfation of the hydroxyl groups, forming more water-soluble conjugates that can be readily excreted.

Pharmacokinetic models, such as Physiologically Based Pharmacokinetic (PBPK) models, have been developed for other bisphenols and can be adapted to predict the absorption, distribution, metabolism, and excretion (ADME) of Bisphenol P.[3][4][5] These models are essential for risk assessment by extrapolating data from in vitro and animal studies to humans.

## Experimental Protocols

### Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Experimental Protocol (General):

- **Receptor Preparation:** Prepare a source of estrogen receptors, such as rat uterine cytosol or recombinant human ER $\alpha$ /ER $\beta$ .
- **Incubation:** Incubate a constant amount of the receptor preparation and a radiolabeled estrogen (e.g., [ $^3$ H]17 $\beta$ -estradiol) with increasing concentrations of unlabeled Bisphenol P.
- **Separation:** Separate the receptor-bound and free radioligand using a method like hydroxylapatite or dextran-coated charcoal.
- **Quantification:** Measure the radioactivity of the bound fraction using liquid scintillation counting.
- **Data Analysis:** Plot the percentage of bound radioligand against the concentration of Bisphenol P to determine the IC<sub>50</sub> (the concentration that inhibits 50% of the specific binding of the radioligand).

### Cell Proliferation Assay (e.g., MCF-7 E-Screen)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive cells, such as the human breast cancer cell line MCF-7.

Experimental Protocol:



- **Cell Seeding:** Seed MCF-7 cells in a multi-well plate in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
- **Treatment:** After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of Bisphenol P. Include a positive control (e.g., 17 $\beta$ -estradiol) and a vehicle control.
- **Incubation:** Incubate the cells for a defined period (e.g., 6 days).
- **Cell Viability Measurement:** Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
- **Data Analysis:** Plot cell number or absorbance against the concentration of Bisphenol P to determine the EC<sub>50</sub> (the concentration that induces a half-maximal proliferative response).

## Conclusion

Bisphenol P is a compound of increasing scientific interest due to its structural similarity to BPA and its potential as an endocrine disruptor. This guide provides a foundational understanding of its chemical properties, synthesis, analysis, and known biological effects, with a focus on its impact on the PI3K/AKT signaling pathway. The provided experimental protocols offer a starting point for researchers to further investigate the toxicological profile of Bisphenol P. Further research is warranted to establish a more comprehensive set of quantitative data, including receptor binding affinities, dose-response relationships for various endpoints, and detailed in vivo metabolic and pharmacokinetic profiles, to fully assess its potential risk to human health and the environment.

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